Cas no 2171200-37-4 ((2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid)

(2S)-1-6-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative featuring an Fmoc-protected aminohexanoyl side chain. The compound’s key structural attributes include a difluorinated pyrrolidine ring, which enhances conformational rigidity and metabolic stability, and an Fmoc group that facilitates selective deprotection in peptide synthesis. The carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in medicinal chemistry and bioconjugation. Its well-defined stereochemistry (2S-configuration) ensures reproducibility in chiral applications. This compound is particularly useful in the development of peptidomimetics and protease inhibitors, where fluorination improves binding affinity and pharmacokinetic properties. Suitable for solid-phase peptide synthesis (SPPS) and other precision chemical modifications.
(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid structure
2171200-37-4 structure
商品名:(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid
CAS番号:2171200-37-4
MF:C26H28F2N2O5
メガワット:486.507734298706
CID:6362636
PubChem ID:165498339

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid
    • EN300-1548433
    • 2171200-37-4
    • (2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
    • インチ: 1S/C26H28F2N2O5/c27-26(28)14-22(24(32)33)30(16-26)23(31)12-2-1-7-13-29-25(34)35-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21-22H,1-2,7,12-16H2,(H,29,34)(H,32,33)/t22-/m0/s1
    • InChIKey: UMUPZLGNKXBLTH-QFIPXVFZSA-N
    • ほほえんだ: FC1(CN(C(CCCCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)[C@H](C(=O)O)C1)F

計算された属性

  • せいみつぶんしりょう: 486.19662832g/mol
  • どういたいしつりょう: 486.19662832g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548433-1.0g
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
1g
$0.0 2023-06-05
Enamine
EN300-1548433-500mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
500mg
$3233.0 2023-09-25
Enamine
EN300-1548433-5000mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
5000mg
$9769.0 2023-09-25
Enamine
EN300-1548433-2500mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548433-10000mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
10000mg
$14487.0 2023-09-25
Enamine
EN300-1548433-250mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
250mg
$3099.0 2023-09-25
Enamine
EN300-1548433-1000mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
1000mg
$3368.0 2023-09-25
Enamine
EN300-1548433-50mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
50mg
$2829.0 2023-09-25
Enamine
EN300-1548433-100mg
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid
2171200-37-4
100mg
$2963.0 2023-09-25

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid 関連文献

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acidに関する追加情報

Introduction to Compound CAS No. 2171200-37-4: (2S)-1-6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic Acid

The compound with CAS No. 2171200-37-4, known as (2S)-1-(6-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}hexanoyl)-4,4-difluoropyrrolidine-2-carboxylic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising biological activities.

Structural Analysis

The molecule consists of a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. The (S)-configuration at the chiral center indicates a specific stereochemistry that may influence its pharmacokinetic properties. The side chain attached to the pyrrolidine ring is a hexanoyl group, which is further modified by an N-(fluorenylmethoxycarbonyl) (Fmoc) protecting group at the amino terminus. This Fmoc group is a well-known protecting group in peptide synthesis, suggesting that this compound may be an intermediate in peptide-based drug design.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions, including amide bond formation, protection/deprotection strategies, and stereocontrol during the assembly of the chiral center. Recent advancements in asymmetric synthesis have enabled the efficient construction of such complex molecules with high enantiomeric excess. The presence of fluorine atoms in the pyrrolidine ring introduces electronic effects that can modulate the compound's reactivity and stability.

Biological Activity and Applications

Research into compounds with similar structural motifs has revealed their potential as inhibitors of various enzymes and targets in disease pathways. For instance, analogs of this compound have shown promise in modulating protein-protein interactions, which are critical in many cellular processes. The Fmoc group not only serves as a protective moiety but also enhances solubility and bioavailability when incorporated into peptide sequences.

Safety and Handling

As with all chemical compounds, proper handling and storage are essential to ensure safety in the laboratory setting. This compound should be stored in a cool, dry place away from light to prevent degradation of the Fmoc group. Researchers working with this compound should adhere to standard safety protocols to minimize exposure risks.

Future Directions

Ongoing research aims to further explore the biological potential of this compound and its derivatives. By leveraging cutting-edge techniques such as computational modeling and high-throughput screening, scientists can identify novel applications for this molecule in therapeutic development.

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